molecular formula C18H16Cl2N4O2 B4377765 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377765
M. Wt: 391.2 g/mol
InChI Key: ZRXAOEQWPKYOSH-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a pyrazole ring, a pyridine ring, and a dichlorophenoxy group. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

The synthesis of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxy methanol. This intermediate is then reacted with 4,6-dimethyl-2-pyridinecarboxamide in the presence of a base to yield the final product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[(2,4-Dichlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,4-Dichlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(2,4-Dichlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy group.

    Diclofop methyl: Another herbicide with a related chemical structure.

    Methyl 1-(2,4-dichlorophenyl)-1-cyclopentanecarboxylate: A compound with similar functional groups. The uniqueness of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and its resulting chemical properties, which make it suitable for a wide range of applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c1-11-7-12(2)21-17(8-11)22-18(25)15-5-6-24(23-15)10-26-16-4-3-13(19)9-14(16)20/h3-9H,10H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXAOEQWPKYOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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